molecular formula C16H28O B12728326 Indisan CAS No. 80748-58-9

Indisan

Cat. No.: B12728326
CAS No.: 80748-58-9
M. Wt: 236.39 g/mol
InChI Key: JMLPIRYUSKIOGR-UHFFFAOYSA-N
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Description

Indisan is a synthetic compound widely used in various industries, including fragrance and flavor production. It is known for its unique aromatic properties and is often used as a substitute for natural sandalwood oil. This compound is chemically classified as an isobornyl cyclohexanol derivative, which contributes to its distinctive scent profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indisan typically involves the cyclization of isobornyl acetate followed by hydrogenation. The process begins with the esterification of camphene to form isobornyl acetate. This intermediate is then subjected to cyclization under acidic conditions to yield isobornyl cyclohexene. Finally, hydrogenation of isobornyl cyclohexene in the presence of a palladium catalyst produces this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Indisan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form isobornyl cyclohexanone.

    Reduction: Reduction of this compound can yield isobornyl cyclohexanol.

    Substitution: this compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Isobornyl cyclohexanone

    Reduction: Isobornyl cyclohexanol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Indisan has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of cyclohexanol derivatives and their reactivity.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.

    Industry: Widely used in the fragrance and flavor industry as a substitute for natural sandalwood oil.

Mechanism of Action

The mechanism of action of Indisan primarily involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular structure of this compound allows it to bind effectively to these receptors, producing a characteristic sandalwood-like aroma. Additionally, its potential antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Indisan is often compared to other isobornyl cyclohexanol derivatives, such as Sandela and Mysorol. These compounds share similar aromatic properties but differ in their chemical structures and synthesis methods. This compound is unique in its specific scent profile and its widespread use as a sandalwood oil substitute.

List of Similar Compounds

  • Sandela
  • Mysorol
  • Isobornyl cyclohexanol
  • Santal A
  • Santalex T

This compound stands out due to its high purity and consistent quality, making it a preferred choice in the fragrance and flavor industry.

Properties

CAS No.

80748-58-9

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

1-(2,2,3-trimethyl-1-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C16H28O/c1-12-13-7-10-15(11-13,14(12,2)3)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3

InChI Key

JMLPIRYUSKIOGR-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)(C1(C)C)C3(CCCCC3)O

Origin of Product

United States

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